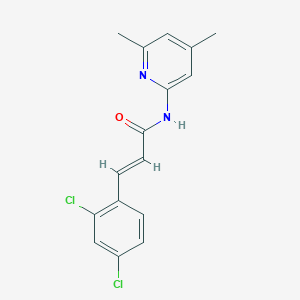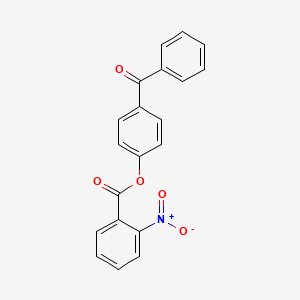![molecular formula C16H19NOS B5730903 (2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine CAS No. 5564-45-4](/img/structure/B5730903.png)
(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine, also known as MMMA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not have significant effects on normal cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. This compound may also have anti-angiogenic effects, which could prevent the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without harming normal cells. However, the low yield of the synthesis method can make it difficult to obtain large quantities of this compound for experiments. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic properties of this compound.
Direcciones Futuras
There are several future directions for the study of (2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine. One area of research could focus on optimizing the synthesis method to increase the yield of this compound. Another direction could involve studying the potential of this compound in combination with other drugs or therapies for the treatment of cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential therapeutic properties.
Métodos De Síntesis
The synthesis of (2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenol with 4-methylthiobenzaldehyde in the presence of a base, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the N-alkylation of the amine with benzyl bromide. The yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
(2-methoxy-5-methylphenyl)[4-(methylthio)benzyl]amine has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that this compound has anti-proliferative effects on cancer cells, particularly breast cancer cells. This compound has also been shown to have anti-inflammatory properties and may have potential in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-methoxy-5-methyl-N-[(4-methylsulfanylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-12-4-9-16(18-2)15(10-12)17-11-13-5-7-14(19-3)8-6-13/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPXCJWUXUFJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970985 |
Source


|
| Record name | 2-Methoxy-5-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5564-45-4 |
Source


|
| Record name | 2-Methoxy-5-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)



![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5730848.png)


![2-[4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730876.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5730884.png)

![5-{[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5730895.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5730923.png)